molecular formula C10H11FN2O2 B8712251 3-Amino-8-fluorochromane-5-carboxamide CAS No. 214823-09-3

3-Amino-8-fluorochromane-5-carboxamide

Cat. No.: B8712251
CAS No.: 214823-09-3
M. Wt: 210.20 g/mol
InChI Key: CQZHUEJNSOTLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-8-fluorochromane-5-carboxamide is a fluorinated chromane derivative characterized by a fused benzopyran ring system substituted with an amino group at position 3, a fluorine atom at position 8, and a carboxamide moiety at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and infectious diseases. Fluorination at position 8 likely enhances metabolic stability and bioavailability, while the carboxamide group may facilitate hydrogen bonding with biological targets such as enzymes or receptors .

Properties

CAS No.

214823-09-3

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

3-amino-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C10H11FN2O2/c11-8-2-1-6(10(13)14)7-3-5(12)4-15-9(7)8/h1-2,5H,3-4,12H2,(H2,13,14)

InChI Key

CQZHUEJNSOTLNG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=CC(=C21)C(=O)N)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-Amino-8-fluorochromane-5-carboxamide with structurally related compounds based on available evidence:

Compound Name Core Structure Substituents Biological Activity/Application Key Differences
This compound Chromane 3-NH₂, 8-F, 5-CONH₂ Potential CNS/antimicrobial agent Unique 8-F substitution
5-Fluoroquinolin-8-amine Quinoline 5-F, 8-NH₂ Anticancer/antibacterial Heterocyclic quinoline vs. chromane
5-Trifluoromethyl-isoxazol-3-ylamine Isoxazole 3-NH₂, 5-CF₃ Enzyme inhibition (e.g., COX-2) Trifluoromethyl vs. carboxamide
2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one Quinazoline 2-SCH₃, 7,8-dihydro Kinase inhibition Sulfur-containing substituent

Key Findings from Comparative Studies

Fluorine Substitution: The 8-fluorine in this compound may confer greater metabolic stability compared to non-fluorinated chromanes, as seen in fluorinated quinoline derivatives like 5-Fluoroquinolin-8-amine, where fluorine enhances lipophilicity and target binding . In contrast, trifluoromethyl groups (e.g., 5-Trifluoromethyl-isoxazol-3-ylamine) provide stronger electron-withdrawing effects, which can alter reactivity and binding kinetics .

Carboxamide Functionality: The carboxamide at position 5 distinguishes this compound from sulfur-containing analogues like 2-(Methylthio)-7,8-dihydroquinazolin-5(6H)-one, which rely on thioether groups for hydrophobic interactions .

Biological Activity: While 5-Fluoroquinolin-8-amine shows marked antibacterial activity due to DNA gyrase inhibition, this compound’s chromane scaffold suggests a different mechanism, possibly targeting serotonin receptors or ion channels based on structural parallels to CNS-active chromanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.